5-(morpholinosulfonyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide
Overview
Description
5-(4-Morpholinylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-2-furancarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a morpholine ring, a sulfonyl group, a trifluoromethoxyphenyl group, and a furan ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds have been found to target the hypoxia-inducible factor (hif) prolyl hydroxylase (phd) enzymes .
Mode of Action
Compounds with similar structures have been found to act as nucleophilic trifluoromethylating agents . They can form electron donor-acceptor (EDA) complexes with certain anions, which can undergo an intramolecular single electron transfer (SET) reaction under certain conditions .
Biochemical Pathways
The interaction of similar compounds with their targets can lead to changes in various biochemical pathways, particularly those involving the regulation of oxygen homeostasis .
Pharmacokinetics
The compound’s physical and chemical properties such as its molecular weight (25417), LogP (247326), and solubility can influence its pharmacokinetic behavior .
Result of Action
The modulation of hif activity by similar compounds can have wide-ranging effects on cellular metabolism, angiogenesis, and other processes related to oxygen homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(morpholinosulfonyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the morpholine ring and the sulfonyl group, followed by the introduction of the trifluoromethoxyphenyl group and the furan ring. Common reagents used in these reactions include sulfonyl chlorides, trifluoromethoxybenzenes, and furan derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification methods such as recrystallization, chromatography, and distillation are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Morpholinylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-2-furancarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated solvents, strong bases or acids, elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(4-Morpholinylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-2-furancarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one
- 5-(4-Chlorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one
- 5-(4-Bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 5-(morpholinosulfonyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide lies in its trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved efficacy and selectivity.
Properties
IUPAC Name |
5-morpholin-4-ylsulfonyl-N-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O6S/c17-16(18,19)27-12-3-1-11(2-4-12)20-15(22)13-5-6-14(26-13)28(23,24)21-7-9-25-10-8-21/h1-6H,7-10H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPFPXMLKVJIFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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